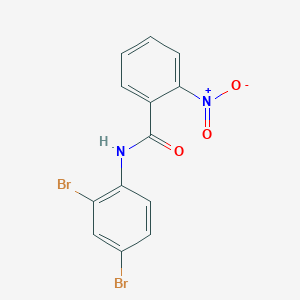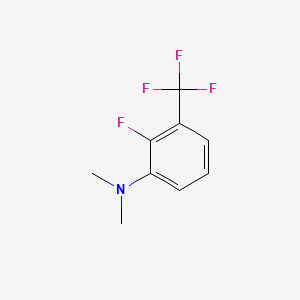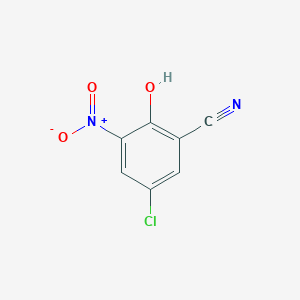
2-Hydroxymethylene-6-Methoxy-1-Tetralone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxymethylene-6-Methoxy-1-Tetralone is an organic compound with the molecular formula C11H12O3 It is a derivative of tetralone, characterized by the presence of a hydroxymethylene group at the second position and a methoxy group at the sixth position on the tetralone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethylene-6-Methoxy-1-Tetralone typically involves the following steps:
Acylation of Anisole: Anisole is reacted with an acylating agent in the presence of a Lewis acid (such as aluminum trichloride or zinc chloride) and a solvent at temperatures ranging from -10°C to 40°C to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization at elevated temperatures (70-120°C) to form the tetralone structure.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous-flow technology. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxymethylene-6-Methoxy-1-Tetralone can undergo various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the tetralone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-carboxymethylene-6-methoxy-1-tetralone.
Reduction: Formation of 2-hydroxymethyl-6-methoxy-1-tetralol.
Substitution: Formation of various substituted tetralone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxymethylene-6-Methoxy-1-Tetralone has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurodegenerative diseases such as Alzheimer’s.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of tetralone derivatives.
Industrial Applications: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxymethylene-6-Methoxy-1-Tetralone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Neuroprotection: It exhibits neuroprotective effects by preventing oxidative stress-induced cell death in neuronal cells.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-1-Tetralone: Lacks the hydroxymethylene group, making it less reactive in certain chemical reactions.
2-Hydroxymethyl-6-Methoxy-1-Tetralone: Similar structure but with a hydroxymethyl group instead of a hydroxymethylene group.
7-Methoxy-1-Tetralone: The methoxy group is positioned differently, affecting its chemical properties and reactivity.
Uniqueness
2-Hydroxymethylene-6-Methoxy-1-Tetralone is unique due to the presence of both the hydroxymethylene and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Propiedades
Número CAS |
16252-53-2 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-(hydroxymethylidene)-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H12O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h4-7,13H,2-3H2,1H3 |
Clave InChI |
DLZNDSMSFGMMHU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C(=CO)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466463.png)
![3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B12466471.png)

![N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide](/img/structure/B12466485.png)
![1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea](/img/structure/B12466497.png)
![N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12466506.png)
![Butyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12466512.png)

![N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide](/img/structure/B12466526.png)


